Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester characterized by a bicyclic structure combining a dioxolane ring fused to a cyclopropane moiety. The compound features methyl substituents at the 4- and 6-positions of the dioxolane ring and a methyl ester group at position 2.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-5-4-9(6(2)12-5)7(13-9)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
VFZFPYOVFAGGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(O1)C)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the formation of the dioxaspiro ring system. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro ring. The esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups on the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Stereoelectronic Effects : The 4,6-dimethyl substitution in Compound A may reduce ring strain compared to 4,4- or 7,7-dimethyl isomers, warranting computational studies (e.g., DFT analysis).
- Biological Screening : Priority should be given to testing Compound A against microbial targets, given the activity of related dioxolanes .
Biological Activity
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activity. This article delves into the compound's biological interactions, synthesis methods, and applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 186.21 g/mol. The compound features two methyl groups at the 4 and 6 positions on the dioxaspiro ring, contributing to its unique chemical properties and reactivity patterns.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Structure | Spirocyclic with dioxaspiro configuration |
Research indicates that this compound may interact with specific enzymes or receptors within biological systems. Its spirocyclic structure allows it to fit into unique binding sites, potentially acting as an inhibitor or modulator of biochemical pathways. This interaction is crucial for understanding its role in therapeutic contexts.
Preliminary studies suggest that the compound may exhibit inhibitory effects on certain protein targets, which could be relevant for drug development aimed at diseases influenced by these proteins.
Case Studies and Research Findings
- Inhibition Studies : A study explored the compound's ability to inhibit serine/threonine protein phosphatases in Plasmodium falciparum, indicating its potential as a lead compound for antimalarial drug development. The docking simulations revealed favorable binding interactions with the target enzymes, suggesting a promising pathway for further investigation .
- Enzyme Interaction : Another study focused on how this compound interacts with specific metabolic enzymes. The results indicated that the compound could modulate enzyme activity, influencing metabolic pathways critical for cellular function .
- Therapeutic Applications : The compound's potential applications extend to various fields such as organic synthesis and medicinal chemistry, where it serves as a valuable building block for synthesizing more complex molecules .
Synthesis Methods
The synthesis of this compound typically involves reactions between suitable diols and carbonyl compounds under acidic conditions to form the spirocyclic ring. A common method includes using 1,3-dioxolane derivatives reacted with methyl chloroformate in the presence of a base to yield the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
